2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-methylbenzenecarboxylate

Description

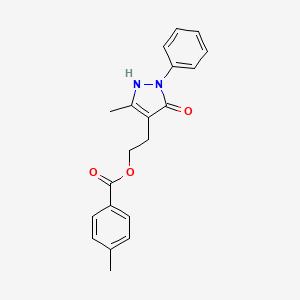

The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-methylbenzenecarboxylate is a pyrazolone-based ester derivative. Pyrazolone scaffolds are renowned for their versatility in medicinal chemistry and organic synthesis due to their structural stability and ability to participate in diverse reactions . This compound features a 5-methyl-3-oxo-2-phenylpyrazol-4-yl moiety linked via an ethyl group to a 4-methylbenzoate ester.

Properties

IUPAC Name |

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-8-10-16(11-9-14)20(24)25-13-12-18-15(2)21-22(19(18)23)17-6-4-3-5-7-17/h3-11,21H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRJHSVXGVENLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCC2=C(NN(C2=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylacetic acid with 4-methylbenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The pyrazolone ring can be reduced to form a pyrazoline derivative.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Bromine (Br₂) in the presence of iron (Fe) catalyst.

Major Products Formed:

Oxidation: 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid.

Reduction: 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethylamine.

Substitution: Brominated derivatives of the phenyl group.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Data for Selected Pyrazolone Derivatives

Key Observations:

- Pyrazolone esters typically exhibit C=O stretches near 1735–1740 cm⁻¹ in IR spectra, consistent with ester functionalities .

- Crystallographic studies (e.g., ) highlight hydrogen bonding (N–H···O) as critical for stabilizing pyrazolone-based structures, suggesting similar interactions may govern the target compound’s solid-state behavior.

Biological Activity

The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-methylbenzenecarboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring linked to an ethyl group and a carboxylate moiety, which may contribute to its biological efficacy.

Biological Activity Overview

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-Methyl-pyrazolyl)ethyl ester | S. aureus | 32 µg/mL |

| 2-(5-Methyl-pyrazolyl)ethyl ester | E. coli | 64 µg/mL |

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases such as arthritis.

Case Study:

A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(5-Methyl-pyrazolyl)ethyl ester | MCF7 (breast cancer) | 15 |

| 2-(5-Methyl-pyrazolyl)ethyl ester | HeLa (cervical cancer) | 20 |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole ring may interact with specific enzymes or receptors involved in inflammatory and proliferative pathways. For example, inhibition of cyclooxygenase enzymes (COX) has been noted in related compounds, contributing to their anti-inflammatory effects.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves coupling the pyrazolone moiety with the toluic acid ester via nucleophilic substitution or esterification. Key steps include:

- Stereochemical control : Use X-ray crystallography to confirm spatial arrangement, as demonstrated for structurally similar thiazolo-pyrimidine derivatives (e.g., single-crystal analysis at 296 K with R factor = 0.058) .

- Purity validation : Employ HPLC (≥95% purity, as per industry standards) and NMR (1H/13C) to verify functional groups and absence of byproducts .

- Mass spectrometry : Confirm molecular weight (C18H15N3O4S, MW 369.4) using high-resolution MS .

Basic: How should researchers optimize reaction yields for this compound?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as seen in analogous pyrazole-ester syntheses .

- Catalysis : Explore Pd-mediated coupling or acid/base catalysts for regioselective ester formation .

- Temperature control : Optimize stepwise heating (e.g., 60–80°C for cyclization, room temperature for coupling) to minimize decomposition .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:

- Multi-technique validation : Cross-reference NMR (dynamic averaging) with X-ray crystallography (static structure) to identify conformational flexibility .

- DFT calculations : Simulate NMR chemical shifts using density functional theory to reconcile experimental and theoretical data .

- Variable-temperature NMR : Detect rotational barriers or tautomeric equilibria affecting spectral discrepancies .

Advanced: What experimental designs are suitable for studying its environmental fate?

Answer:

Adopt a tiered approach inspired by long-term environmental studies :

- Phase 1 (Lab) : Assess hydrolysis kinetics (pH 5–9), photolysis (UV-Vis), and sorption coefficients (log Koc) using OECD guidelines.

- Phase 2 (Microcosm) : Simulate biodegradation in soil/water systems with LC-MS/MS quantification .

- Phase 3 (Field) : Use randomized block designs with split plots to evaluate spatial-temporal distribution, as applied in ecological impact studies .

Advanced: How can researchers evaluate its biological activity while addressing cytotoxicity?

Answer:

- Dose-response profiling : Use in vitro assays (e.g., MTT for cell viability) with IC50 calculations, ensuring ≤10% DMSO to avoid solvent interference.

- Selectivity screening : Compare activity against related pyrazolone derivatives (e.g., LS-03205, MF: C18H15N3O4S) to identify structure-activity relationships .

- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict target binding, validated by SPR or ITC for affinity measurements .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation .

- Light protection : Use amber vials to avoid photodegradation, as UV exposure destabilizes conjugated systems in similar compounds .

- Moisture control : Store with desiccants (e.g., silica gel) to mitigate hygroscopic degradation .

Advanced: How can computational methods enhance understanding of its physicochemical properties?

Answer:

- QSAR modeling : Predict log P, solubility, and bioavailability using Molinspiration or SwissADME .

- Molecular dynamics : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of degradation pathways via Gaussian09 to identify dominant mechanisms .

Basic: What analytical techniques are recommended for impurity profiling?

Answer:

- HPLC-DAD/MS : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN/H2O + 0.1% formic acid) to separate and identify byproducts .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cu) below ppm thresholds .

- Karl Fischer titration : Quantify water content (<0.1% w/w) to ensure storage stability .

Advanced: How should researchers address batch-to-batch variability in biological assays?

Answer:

- Quality control : Implement strict SOPs for synthesis/purification, validated by ≥3 independent replicates .

- Bioassay normalization : Use internal standards (e.g., housekeeping genes in qPCR) and positive/negative controls .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish biological effects from technical variability .

Advanced: What strategies mitigate ecological risks during disposal?

Answer:

- Degradation studies : Use OECD 301F (ready biodegradability) and 307 (soil degradation) protocols to assess persistence .

- Toxicity screening : Perform Daphnia magna EC50 and algal growth inhibition tests (OECD 202/201) .

- Waste treatment : Recommend ozonation or Fenton reaction for lab-scale degradation prior to disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.